molecular formula C14H17F3N6O4S2 B2764300 N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID CAS No. 1351613-08-5

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID

Cat. No.: B2764300
CAS No.: 1351613-08-5
M. Wt: 454.44
InChI Key: JQJZKCXVFOCENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methyl-1,2-oxazol-3-yl)-2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide; trifluoroacetic acid is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a piperazinyl group and linked via a sulfanyl acetamide bridge to a 5-methyl-1,2-oxazole moiety. The trifluoroacetic acid (TFA) component suggests the compound is isolated as a salt, enhancing its solubility and stability. This structure combines heterocyclic motifs known for bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S2.C2HF3O2/c1-8-6-9(17-20-8)14-10(19)7-21-12-16-15-11(22-12)18-4-2-13-3-5-18;3-2(4,5)1(6)7/h6,13H,2-5,7H2,1H3,(H,14,17,19);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQJZKCXVFOCENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCNCC3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID typically involves multiple steps, starting with the preparation of the isoxazole and thiadiazole intermediates. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced.

Scientific Research Applications

N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-METHYL-1,2-OXAZOL-3-YL)-2-{[5-(PIPERAZIN-1-YL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE; TRIFLUOROACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Piperazine Substituents : The target’s unmodified piperazinyl group contrasts with analogs bearing arylpiperazine substituents (e.g., 4g, 4c). Arylpiperazine derivatives generally exhibit higher melting points (203–216°C vs. 132–170°C for alkyl/arylthio analogs), likely due to enhanced crystallinity from aromatic stacking .
  • Sulfanyl Acetamide Linker : All compounds share this linker, but substituents on the thiadiazole ring (e.g., 4-chlorophenyl in 4g vs. benzylthio in 5e) modulate solubility. Alkylthio groups (e.g., 5e, 5f) correlate with lower melting points (132–170°C) compared to piperazine-containing analogs .
  • TFA Salt : The target’s TFA counterion likely improves aqueous solubility compared to free-base analogs, a critical factor in pharmacokinetics .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Comparison

Compound Name IR Peaks (cm⁻¹) Notable NMR Signals (¹H/¹³C)
Target Compound* Expected: NH (~3300), C=O (~1650), C=N (~1600) Predicted: Piperazine protons (δ 2.5–3.5, multiplet), oxazole CH₃ (δ 2.3–2.5), thiadiazole C-S (δ 110–120)
4g () NH (3320), C=O (1680), C=N (1590) ¹H: Piperazine N–CH₂ (δ 3.1–3.3), fluorophenyl aromatic (δ 7.2–7.4); ¹³C: C=O (δ 168), C=N (δ 155)
5e () NH (3280), C=O (1675) ¹H: Chlorobenzyl CH₂ (δ 4.2–4.4), isopropylphenoxy O–CH₂ (δ 4.8–5.0)

Key Observations :

  • IR Profiles : All compounds show characteristic NH and C=O stretches. Piperazine-containing analogs (e.g., 4g) exhibit sharper C=N peaks due to conjugation with the thiadiazole ring .
  • NMR Shifts : The target’s piperazine protons are expected to resonate upfield compared to arylpiperazine analogs (e.g., 4g) due to the absence of electron-withdrawing aryl groups .

Biological Activity

N-(5-Methyl-1,2-oxazol-3-yl)-2-{[5-(piperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide, often referred to as a thiadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates a piperazine moiety with a thiadiazole structure, which is known for various therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is C12H16N6O2S2C_{12}H_{16}N_{6}O_{2}S_{2}, with a molecular weight of approximately 340.43 g/mol. The presence of the oxazole and thiadiazole rings contributes to its potential biological activities.

Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Studies have shown that similar compounds exhibit significant antibacterial effects against various strains. For instance, derivatives have demonstrated efficacy against pathogens such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 50% at specific concentrations .

Anticancer Activity

Recent investigations into the anticancer potential of thiadiazole-based compounds indicate promising results. In vitro studies have highlighted that certain derivatives exhibit cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The median inhibitory concentration (IC50) values suggest enhanced activity when combined with piperazine or piperidine structures, indicating that modifications in the molecular framework can significantly influence biological activity .

Anti-inflammatory and Antitubercular Effects

Thiadiazole derivatives have also been evaluated for anti-inflammatory properties and antitubercular activity. Compounds have shown potential in inhibiting carbonic anhydrase isoenzymes, which are crucial in various physiological processes. Some derivatives were found to be more potent than standard treatments like Isoniazid in inhibiting Mycobacterium smegmatis, showcasing their therapeutic promise in treating tuberculosis .

Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various thiadiazole derivatives, it was found that compounds containing piperazine rings showed enhanced cytotoxicity against MCF-7 cells compared to controls. The introduction of hydrophobic groups increased their lipophilicity, thereby improving cellular uptake and activity .

Study 2: Antimicrobial Assessment

A series of synthesized thiadiazole derivatives were tested against several bacterial strains. One notable compound exhibited an inhibition rate of 56% against Xanthomonas oryzae at a concentration of 100 μg/mL, outperforming some commercially available antibiotics .

Summary of Biological Activities

Activity Type Efficacy Reference
AntimicrobialSignificant inhibition against Xanthomonas
AnticancerIC50 values lower than standard drugs
Anti-inflammatoryInhibition of carbonic anhydrase
AntitubercularMore potent than Isoniazid against M. smegmatis

Q & A

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

The synthesis typically involves coupling reactions between the oxazole and thiadiazole moieties. Key steps include:

  • Thiadiazole-piperazine intermediate formation : React 5-amino-1,3,4-thiadiazole with piperazine under basic conditions (e.g., triethylamine) to introduce the piperazinyl group .
  • Sulfanyl bridge formation : Use chloroacetyl chloride to link the oxazole and thiadiazole units via a sulfanyl group. Reflux in dioxane with triethylamine as a catalyst ensures efficient coupling .
  • Final purification : Recrystallization from ethanol-DMF mixtures improves purity, while TLC (chloroform:acetone, 3:1) monitors reaction progress .

Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for thiadiazole:chloroacetyl chloride) and extend reaction times (4–6 hours) for complete conversion .

Q. Which spectroscopic techniques are critical for confirming its structure?

  • 1H/13C NMR : Identify proton environments (e.g., oxazole methyl at δ ~2.1 ppm, piperazine NH at δ ~7.2 ppm) and confirm carbon backbone .
  • IR spectroscopy : Detect characteristic bands (C=O stretch ~1670 cm⁻¹, S–S stretch ~500 cm⁻¹) .
  • Mass spectrometry (FAB) : Validate molecular weight (e.g., m/z = [M+H]+ ~450–500 Da) .

Q. How can researchers assess its preliminary biological activity?

Use in vitro assays targeting enzymes or receptors relevant to its structural motifs:

  • Kinase inhibition : Screen against PI3K/AKT/mTOR pathways due to the thiadiazole-piperazine moiety’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC assays (concentration range: 1–100 µM) .

Advanced Research Questions

Q. How can contradictory data on its biological activity be resolved?

  • Dose-response profiling : Use multiple assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) to distinguish target-specific effects from off-target interactions .
  • Metabolite analysis : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Statistical validation : Apply ANOVA to compare replicates and ensure reproducibility across independent labs .

Q. What strategies mitigate challenges in forming the thiadiazole-piperazine heterocycle?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Catalyst optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to accelerate nucleophilic substitution at the thiadiazole C-2 position .
  • X-ray crystallography : Co-crystallize intermediates (e.g., with trifluoroacetic acid) to resolve steric hindrance during ring closure .

Q. How can computational methods guide its molecular target identification?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase domains (PDB: 3QAZ) and prioritize high-score conformers .
  • QSAR modeling : Correlate substituent effects (e.g., methyl on oxazole) with activity trends to design analogs with improved potency .

Q. What are the stability considerations for long-term storage?

  • Degradation pathways : Hydrolysis of the sulfanyl bridge occurs in aqueous buffers (pH >7.0). Store lyophilized at -20°C under argon .
  • Excipient compatibility : Formulate with cyclodextrins to enhance solubility and prevent aggregation in DMSO stocks .

Data Contradiction Analysis

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to address?

  • Phase-solubility diagrams : Characterize solubility in binary solvent systems (e.g., ethanol-water) to identify optimal ratios for assays .
  • Dynamic light scattering (DLS) : Detect micelle formation in aqueous solutions, which may falsely indicate high solubility .

Methodological Resources

  • Crystallography : SHELXL for refining X-ray data (CCDC deposition recommended) .
  • Synthetic protocols : Refer to Safonov (2020) for analogous acetohydrazide synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.